Saflufenacil-N-desmethyl

Übersicht

Beschreibung

Saflufenacil-N-desmethyl is a chemical compound that belongs to the class of herbicides. It is a derivative of saflufenacil, which is known for its effectiveness in controlling broadleaf weeds. This compound is characterized by its white or pale yellow crystalline solid form and relatively low solubility .

Wirkmechanismus

Target of Action

Saflufenacil-N-desmethyl primarily targets the enzyme protoporphyrinogen IX oxidase (PPO) . PPO plays a crucial role in the biosynthesis of chlorophyll, a vital pigment for photosynthesis in plants .

Mode of Action

This compound inhibits the activity of PPO, thereby preventing the formation of chlorophyll . This inhibition results in the accumulation of protoporphyrin IX, a potent photosensitizer . The accumulated protoporphyrin IX activates oxygen, causing lipid peroxidation, which leads to rapid loss of membrane integrity and function .

Biochemical Pathways

The inhibition of PPO by this compound affects the tetrapyrrole biosynthetic pathway . This pathway is responsible for the production of chlorophyll in plants. The disruption of this pathway leads to the accumulation of protoporphyrin IX and hydrogen peroxide in the leaf tissue . In corn, only slight increases in protoporphyrin IX and hydrogen peroxide are observed, reflecting the in planta tolerance of this crop .

Pharmacokinetics

It is known that saflufenacil, a closely related compound, is rapidly absorbed and distributed within the plant systemically by acropetal and basipetal movement . The metabolism of Saflufenacil in corn is more rapid than in weeds .

Result of Action

The action of this compound leads to chlorosis and necrosis in plants . The rapid loss of membrane integrity and function caused by lipid peroxidation results in the death of the plant cells .

Action Environment

The efficacy of this compound is influenced by soil properties . The bioactivity of Saflufenacil in soil is strongly correlated to soil organic matter and humic matter, and less correlated to cation exchange capacity and sand content . Therefore, the action, efficacy, and stability of this compound may vary based on soil organic matter content and texture classification .

Biochemische Analyse

Biochemical Properties

Saflufenacil-N-desmethyl, like its parent compound Saflufenacil, is likely to interact with the enzyme protoporphyrinogen IX oxidase (PPO) in the tetrapyrrole biosynthetic pathway . This interaction inhibits the activity of PPO, leading to an accumulation of protoporphyrin IX

Cellular Effects

Given its similarity to Saflufenacil, it may influence cell function by disrupting the tetrapyrrole biosynthetic pathway This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its inhibition of PPO. This inhibition disrupts the tetrapyrrole biosynthetic pathway, leading to an accumulation of protoporphyrin IX

Metabolic Pathways

This compound is likely involved in the tetrapyrrole biosynthetic pathway due to its inhibition of PPO

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of saflufenacil-N-desmethyl typically involves the synthesis of saflufenacil followed by a demethylation process. The synthetic route for saflufenacil involves the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the herbicide . The demethylation process to obtain this compound involves specific reaction conditions that vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound follows optimized synthesis processes to ensure high yield and purity. The process involves the use of organic solvents and controlled reaction conditions to achieve the desired product. The production methods are designed to be efficient and scalable for large-scale manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions: Saflufenacil-N-desmethyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application as an herbicide and for further chemical modifications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Saflufenacil-N-desmethyl has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its reactivity and potential as a building block for synthesizing other compounds. In biology, it is used to investigate its effects on plant physiology and its potential as a herbicide. In medicine, research focuses on its potential therapeutic applications and its mechanism of action. In industry, this compound is used in the development of new herbicidal formulations and for environmental studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to saflufenacil-N-desmethyl include butafenacil, flumioxazin, and other PPO inhibitors. These compounds share a similar mechanism of action but differ in their chemical structures and specific applications .

Uniqueness: this compound is unique due to its specific chemical structure, which provides distinct reactivity and selectivity as a herbicide. Its effectiveness in controlling a broad spectrum of weeds and its relatively low environmental impact make it a valuable compound in agricultural practices .

Eigenschaften

IUPAC Name |

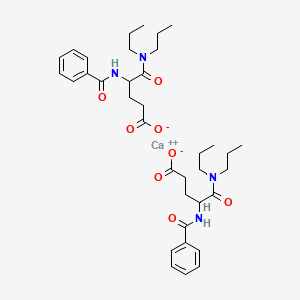

2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-[methyl(propan-2-yl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF4N4O5S/c1-7(2)24(3)31(29,30)23-14(27)8-4-11(10(18)5-9(8)17)25-13(26)6-12(16(19,20)21)22-15(25)28/h4-7H,1-3H3,(H,22,28)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCZLNVIWHMJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF4N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348721 | |

| Record name | Saflufenacil-N-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854122-75-1 | |

| Record name | Saflufenacil-N-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride](/img/structure/B3331635.png)

![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B3331670.png)